Methyl 2-bromo-4-(2,4-dioxohexahydropyrimidin-1-yl)benzoate
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Overview
Description
Methyl 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom at the second position and a 2,4-dioxo-1,3-diazinan-1-yl group at the fourth position on the benzoate ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzoate can be achieved through several methodsThe reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Methyl 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzoate involves its interaction with specific molecular targets. The bromine atom and the 2,4-dioxo-1,3-diazinan-1-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Similar in structure but lacks the 2,4-dioxo-1,3-diazinan-1-yl group.
Methyl 2-bromobenzoate: Similar but without the additional functional group at the fourth position.
Uniqueness
Methyl 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzoate is unique due to the presence of both the bromine atom and the 2,4-dioxo-1,3-diazinan-1-yl group, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H11BrN2O4 |
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Molecular Weight |
327.13 g/mol |
IUPAC Name |
methyl 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzoate |
InChI |
InChI=1S/C12H11BrN2O4/c1-19-11(17)8-3-2-7(6-9(8)13)15-5-4-10(16)14-12(15)18/h2-3,6H,4-5H2,1H3,(H,14,16,18) |
InChI Key |
QDRUYSNBCRAZAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCC(=O)NC2=O)Br |
Origin of Product |
United States |
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